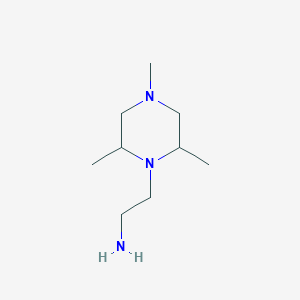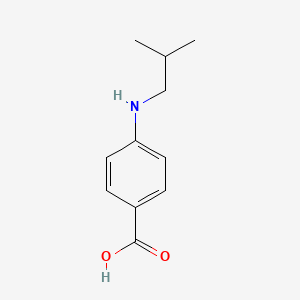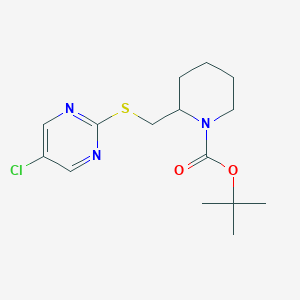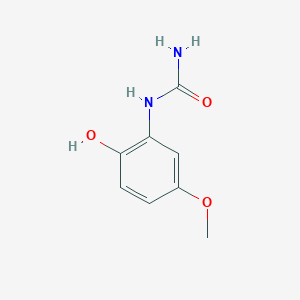
1-(2-Hydroxy-5-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-methoxyphenyl)urea is an organic compound with the molecular formula C8H10N2O3 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-hydroxy-5-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-methoxyphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides are generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly due to the use of phosgene .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-5-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a corresponding ketone or aldehyde, while reduction may yield an alcohol .
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-methoxyphenyl)urea has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors . It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding site . These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparación Con Compuestos Similares
1-(2-Hydroxy-5-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)urea: This compound has a similar structure but with the methoxy group in a different position.
1-(2-Methoxyphenyl)-3-(2,5-xylyl)urea: This compound has additional substituents on the phenyl ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
53799-02-3 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
(2-hydroxy-5-methoxyphenyl)urea |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
Clave InChI |
SZTQSUOVNVSLHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
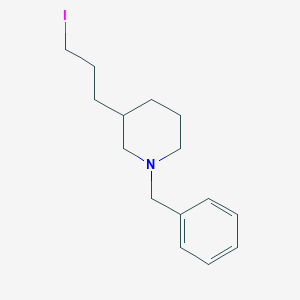
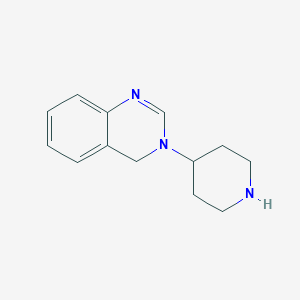


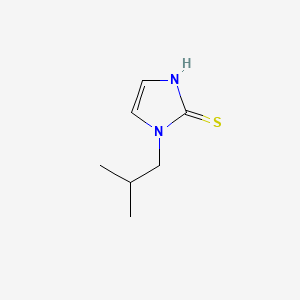


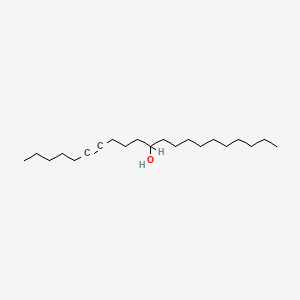

![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
